An In-depth Technical Guide to the Synthesis and Chemical Properties of O-Flutamide
An In-depth Technical Guide to the Synthesis and Chemical Properties of O-Flutamide
Introduction: Understanding O-Flutamide in the Context of Antiandrogens
O-Flutamide, systematically named 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide, is a structural isomer of the well-known nonsteroidal antiandrogen, Flutamide.[1] While Flutamide features a nitro group at the 4-position of the aniline ring, O-Flutamide is distinguished by the placement of this group at the 2-position (ortho to the amide linkage). This seemingly subtle structural shift has significant implications for its chemical properties and, potentially, its biological activity. O-Flutamide is often encountered as a related substance or impurity in the synthesis of Flutamide, designated as "Flutamide EP Impurity F".[2]
This guide provides a comprehensive technical overview of the synthesis and chemical properties of O-Flutamide, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into a validated synthetic route, explore its physicochemical and spectroscopic characteristics, and discuss its putative mechanism of action in the context of its more famous isomer.
Synthesis of O-Flutamide: A Mechanistic Approach
The synthesis of O-Flutamide is principally achieved through a nucleophilic acyl substitution reaction. This standard yet elegant method involves the acylation of an appropriately substituted aniline with an acyl halide. The causality behind this choice of reaction is its high efficiency and reliability for amide bond formation.
The logical starting material is 2-nitro-5-(trifluoromethyl)aniline . This precursor contains the necessary trifluoromethyl and ortho-nitro substitutions on the aromatic ring. The nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon of isobutyryl chloride . A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. A catalyst, such as 4-dimethylaminopyridine (DMAP), is often employed to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the O-Flutamide synthesis.
Caption: Synthetic workflow for O-Flutamide.
Detailed Experimental Protocol
The following protocol is adapted from established methodologies for the synthesis of flutamide isomers.[3][4] This self-validating system includes in-process controls to ensure reaction completion and purity of the final product.
Materials:
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2-Nitro-5-(trifluoromethyl)aniline
-
Isobutyryl chloride (molar ratio to aniline: 1.2:1)
-
4-Dimethylaminopyridine (DMAP) (molar ratio to aniline: 0.12:1)
-
N,N-Dimethylacetamide (DMA) (Acid scavenger)
-
1,2-Dichloroethane (Solvent)
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Ethanol (Recrystallization solvent)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-nitro-5-(trifluoromethyl)aniline in 1,2-dichloroethane. Add N,N-dimethylacetamide as the acid scavenger and a catalytic amount of DMAP.
-
Initial Cooling: Cool the reaction mixture to between 5-10°C using an ice bath. This controlled temperature is critical to manage the exothermicity of the acylation reaction and minimize potential side reactions.
-
Reagent Addition: Add isobutyryl chloride dropwise to the cooled solution via the dropping funnel while maintaining the internal temperature between 5-10°C. The rate of addition should be carefully controlled.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature (18-25°C) and stir for 0.5-1.5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is completely consumed.
-
Workup and Isolation: Upon completion, add water to the reaction mixture. Heat the mixture to distill off the 1,2-dichloroethane solvent. The crude O-Flutamide will precipitate from the aqueous solution.
-
Purification: Filter the crude solid and wash thoroughly with water. The primary purification is achieved by recrystallization from ethanol to yield the final, purified O-Flutamide product.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, IR, and Mass Spectrometry.
Chemical and Physical Properties of O-Flutamide
The physicochemical properties of a compound are paramount for its handling, formulation, and understanding its behavior in biological systems. While extensive experimental data for O-Flutamide is not as readily available as for Flutamide, we can compile its known and computed properties.
| Property | Value | Source |
| IUPAC Name | 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide | PubChem[1] |
| CAS Number | 151262-93-0 | PubChem[1] |
| Molecular Formula | C₁₁H₁₁F₃N₂O₃ | PubChem[1] |
| Molecular Weight | 276.21 g/mol | PubChem[1] |
| XLogP3 (Computed) | 3.7 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure of O-Flutamide.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH proton) and distinct signals for the three protons on the aromatic ring, with coupling patterns dictated by their ortho, meta, and para relationships. The amide proton (N-H) will appear as a broad singlet.
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¹³C NMR Spectroscopy: The carbon spectrum will display signals for the carbonyl carbon of the amide, the carbons of the isopropyl group, and the carbons of the trifluoromethyl- and nitro-substituted benzene ring.
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Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1680 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight (276.21). Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the isobutyryl group.[5][6]
Biological Activity and Putative Mechanism of Action
The primary therapeutic action of Flutamide is its function as a pure antiandrogen.[7][8] It acts as a competitive antagonist at the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[8][9] This blockade inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-dependent genes that promote cell growth, particularly in prostate cancer.[10] Flutamide itself is a prodrug that is metabolized in the liver to the more potent 2-hydroxyflutamide.[10]
Given that O-Flutamide is a structural isomer of Flutamide, it is highly probable that it shares the same mechanism of action—competitive antagonism of the androgen receptor. The different positioning of the nitro and trifluoromethyl groups will influence the electronic and steric properties of the molecule, which in turn will affect its binding affinity (Ki) for the androgen receptor compared to Flutamide and its active metabolite.[11] However, specific binding studies and in-vivo potency data for O-Flutamide are not widely reported in the literature, underscoring its status primarily as a reference standard and synthetic impurity rather than a developed therapeutic agent.
Visualizing the Putative Mechanism of Action
This diagram outlines the generally accepted mechanism for nonsteroidal antiandrogens like Flutamide, which is the hypothesized mechanism for O-Flutamide.
Caption: Putative mechanism of O-Flutamide action.
Safety and Handling
Based on available safety data, O-Flutamide is considered a hazardous substance.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H361: Suspected of damaging fertility or the unborn child
Conclusion
O-Flutamide serves as an important case study in isomerism, demonstrating how positional changes in functional groups can define a molecule's role—in this case, primarily as a reference standard and impurity in the production of the active pharmaceutical ingredient, Flutamide. The synthetic route via nucleophilic acyl substitution is robust and well-understood. While its chemical and physical properties can be characterized by standard analytical techniques, its specific biological activity remains an area with limited public data, though a mechanism analogous to Flutamide is strongly presumed. This guide provides the foundational knowledge for researchers to synthesize, characterize, and safely handle O-Flutamide in a laboratory setting.
References
-
Patsnap. (2024, July 17). What is the mechanism of Flutamide? Synapse. Retrieved from [Link][10]
-
Simard, J., Luthy, I., Guay, J., Bélanger, A., & Labrie, F. (1986). Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues. Molecular and Cellular Endocrinology, 44(3), 261–270. Retrieved from [Link][11]
-
Pharmaffiliates. (n.d.). Flutamide - Impurity F. Retrieved from [Link][2]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 384646, O-Flutamide. Retrieved from [Link][1]
-
Axios Research. (n.d.). o-Flutamide. Retrieved from [Link][12]
-
Labrie, F. (1993). Mechanism of action and pure antiandrogenic properties of flutamide. Cancer, 72(12 Suppl), 3816–3827. Retrieved from [Link][7]
-
Siddiqui, A., & Titi, M. (2023). Flutamide. In StatPearls. StatPearls Publishing. Retrieved from [Link][13]
-
Milon, A., et al. (2021). Flutamide treatment reveals a relationship between steroidogenic activity of Leydig cells and ultrastructure of their mitochondria. Scientific Reports, 11(1), 13735. Retrieved from [Link][9]
-
Nerz, D. (n.d.). Experiment 25: Synthesis of Flutamide. Retrieved from [Link][14][15]
-
Tevell, A., et al. (2006). Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 41(5), 642–652. Retrieved from [Link][5]
-
Tevell, A., et al. (2006). Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. ResearchGate. Retrieved from [Link][16]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3397, Flutamide. Retrieved from [Link][17]
-
Taylor & Francis. (n.d.). Flutamide – Knowledge and References. Retrieved from [Link][18]
-
Google Patents. (n.d.). CN103408447B - Process for synthesizing flutamide. Retrieved from [3]
-
Google Patents. (n.d.). CN103408447A - Process for synthesizing flutamide. Retrieved from [4]
-
Al-Othman, Z. A., et al. (2015). Detection of Flutamide in pharmaceutical dosage using higher electrospray ionization mass spectrometry (ESI-MS) tandem mass coupled with Soxhlet apparatus. ResearchGate. Retrieved from [Link][6]
-
ResearchGate. (n.d.). IR Spectra of (A) OBM, (B) physical mixture, (C) flutamide-loaded.... Retrieved from [Link][19]
-
ResearchGate. (n.d.). FT-IR spectra of Flutamide (a), Plain SA/KARAYA GUM blend membrane (b).... Retrieved from [Link][20]
-
PharmaCompass. (n.d.). Flutamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link][21]
-
ATB - Automated Topology Builder. (n.d.). Flutamide | C11H11F3N2O3 | MD Topology | NMR | X-Ray. Retrieved from [Link][22]
-
SpectraBase. (n.d.). Flutamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link][23]
-
Brazilian Journal of Analytical Chemistry. (2024). Innovative Potentiometric Quantification of Flutamide Using Novel Ion-Selective Electrodes with Sulfonphthalein Dyes. Retrieved from [Link][24]
Sources
- 1. O-Flutamide | C11H11F3N2O3 | CID 384646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN103408447B - Process for synthesizing flutamide - Google Patents [patents.google.com]
- 4. CN103408447A - Process for synthesizing flutamide - Google Patents [patents.google.com]
- 5. Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action and pure antiandrogenic properties of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flutamide - Wikipedia [en.wikipedia.org]
- 9. Flutamide treatment reveals a relationship between steroidogenic activity of Leydig cells and ultrastructure of their mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Flutamide? [synapse.patsnap.com]
- 11. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. o-Flutamide - CAS - 151262-93-0 | Axios Research [axios-research.com]
- 13. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drnerz.com [drnerz.com]
- 15. drnerz.com [drnerz.com]
- 16. researchgate.net [researchgate.net]
- 17. Flutamide | C11H11F3N2O3 | CID 3397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Flutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 22. Flutamide | C11H11F3N2O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 23. spectrabase.com [spectrabase.com]
- 24. brjac.com.br [brjac.com.br]
